molecular formula C22H21N3O4 B2849340 N-(4-(benzyloxy)benzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide CAS No. 1351581-92-4

N-(4-(benzyloxy)benzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide

Cat. No.: B2849340
CAS No.: 1351581-92-4
M. Wt: 391.427
InChI Key: QIRACVCOLZASKD-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications

Oxazoles in Organic Synthesis

Oxazoles serve as key intermediates in the synthesis of complex molecules due to their reactivity and versatility. For instance, oxazoles can act as masked forms of activated carboxylic acids, enabling selective nucleophilic attacks and facilitating the synthesis of macrolides and other important compounds (H. Wasserman, R. Gambale, M. Pulwer, 1981). Moreover, the manipulation of oxazoles' reactivity through the use of bidentate ligands has opened new avenues in gold-catalyzed oxidation strategies, leading to the efficient synthesis of oxazole derivatives (Yingdong Luo et al., 2012).

Material Science Applications

In material science, oxazole derivatives exhibit unique electroactive properties. Polyamic acids with oxazole groups have been synthesized, showcasing potential in the development of enzyme-free hydrogen peroxide biosensors due to their rapid response time, high selectivity, and sensitivity (M. Hua et al., 2011). These findings underscore the compound's relevance in creating sensitive and efficient biosensing platforms.

Biological Activity Studies

The biological activities of oxazole derivatives have been extensively explored, highlighting their importance in drug discovery and medicinal chemistry. Oxazoles have been identified as crucial scaffolds in the synthesis of bioactive molecules, exhibiting a wide range of biological activities such as anti-lipid peroxidation, lipoxygenase inhibition, and potential anticancer properties (Evangelos Mavridis et al., 2020). These studies contribute to our understanding of oxazoles' therapeutic potential and their role in developing new pharmacological agents.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[(4-phenylmethoxyphenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-20(17-8-9-17)25-22-24-19(14-29-22)21(27)23-12-15-6-10-18(11-7-15)28-13-16-4-2-1-3-5-16/h1-7,10-11,14,17H,8-9,12-13H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRACVCOLZASKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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